3-Amino-4,6-difluoro-1H-indazole

Lipophilicity Drug design Membrane permeability

3-Amino-4,6-difluoro-1H-indazole (CAS 1197193-24-0; IUPAC: 4,6-difluoro-1H-indazol-3-amine) is a fluorinated heterocyclic building block belonging to the 3-aminoindazole class, a scaffold recognized as kinase-privileged in fragment-based drug discovery. The compound bears two electron-withdrawing fluorine atoms at the 4- and 6-positions of the indazole core alongside a primary amine at the 3-position, yielding a molecular formula of C₇H₅F₂N₃ and a molecular weight of 169.13 g·mol⁻¹.

Molecular Formula C7H5F2N3
Molecular Weight 169.135
CAS No. 1197193-24-0
Cat. No. B599034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,6-difluoro-1H-indazole
CAS1197193-24-0
Molecular FormulaC7H5F2N3
Molecular Weight169.135
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2N)F)F
InChIInChI=1S/C7H5F2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12)
InChIKeyLURQUCAPVCIQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4,6-difluoro-1H-indazole (CAS 1197193-24-0): Procurement-Relevant Identity and Class Context


3-Amino-4,6-difluoro-1H-indazole (CAS 1197193-24-0; IUPAC: 4,6-difluoro-1H-indazol-3-amine) is a fluorinated heterocyclic building block belonging to the 3-aminoindazole class, a scaffold recognized as kinase-privileged in fragment-based drug discovery [1]. The compound bears two electron-withdrawing fluorine atoms at the 4- and 6-positions of the indazole core alongside a primary amine at the 3-position, yielding a molecular formula of C₇H₅F₂N₃ and a molecular weight of 169.13 g·mol⁻¹. It is supplied as a solid with purities typically ≥95% (HPLC) and is classified with GHS07 hazard statements (H302/H315/H319/H335) . As a late-stage synthetic intermediate, its value proposition hinges on three structural features: the 3-amino handle for derivatization, the dual-fluorination pattern that modulates both electronic properties and metabolic soft spots, and the indazole nucleus that presents two hydrogen-bond donor and four acceptor sites for target engagement [2].

Why 3-Amino-4,6-difluoro-1H-indazole Cannot Be Casually Replaced by a Generic Indazole Building Block


Generic interchange of 3-aminoindazole building blocks fails because the number and position of fluorine atoms on the indazole nucleus exert non-linear, quantifiable effects on lipophilicity, acidity, electronic distribution, and metabolic vulnerability—parameters that directly dictate downstream pharmacokinetic performance of the final drug candidate [1]. Replacement of 3-amino-4,6-difluoro-1H-indazole with the non-fluorinated parent (1H-indazol-3-amine, CAS 874-05-5) would eliminate the dual metabolic shielding at positions 4 and 6 while reducing lipophilicity (ΔLogP ≈ 0.28–0.79 units), potentially compromising membrane permeability of the derived inhibitor. Substitution with a regioisomeric difluoro analog (e.g., 6,7-difluoro-1H-indazol-3-amine, CAS 706805-37-0) alters the electronic topography of the hinge-binding pharmacophore, as the spatial arrangement of fluorine-induced dipole moments differs, which can shift kinase selectivity profiles [2]. Even seemingly conservative exchanges—such as moving from a 4,6- to a 5,6-difluoro pattern—abolish the specific resonance and inductive effects that the 4,6-arrangement imparts on the 3-amino group . The quantitative evidence below substantiates why procurement decisions must specify this exact regioisomer.

3-Amino-4,6-difluoro-1H-indazole: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Gain: LogP of 3-Amino-4,6-difluoro-1H-indazole vs. Non-Fluorinated Parent

3-Amino-4,6-difluoro-1H-indazole exhibits a computed LogP of 2.0045, significantly higher than the non-fluorinated parent 1H-indazol-3-amine (CAS 874-05-5), which has a reported LogP of 1.7263 [1]. The XLogP3-AA from PubChem corroborates this trend, with the target compound at 1.4 vs. approximately 1.0–1.2 for the parent [2]. This lipophilicity increment of ΔLogP ≈ 0.28–0.79 units translates to an estimated 2- to 6-fold increase in predicted membrane partition coefficient, directly improving passive permeability of final drug candidates derived from this building block.

Lipophilicity Drug design Membrane permeability

pKa Modulation Reflecting Electron-Withdrawing Effect of 4,6-Difluoro Substitution

The predicted pKa of 3-amino-4,6-difluoro-1H-indazole is 13.32 ± 0.40, compared to 14.89 ± 0.40 for the non-fluorinated 1H-indazol-3-amine . The ΔpKa of approximately −1.57 units reflects the electron-withdrawing effect of the two fluorine atoms, which reduces the basicity of the 3-amino group. This pKa shift alters the protonation state of the amine at physiological pH, directly influencing hydrogen-bond donor strength during hinge-region binding to kinase ATP pockets and reducing undesired basicity-driven off-target interactions (e.g., hERG channel binding) [1].

pKa Electronic effects Hinge binding

Metabolic Site-Blocking: Dual Fluorine Occupancy at Positions 4 and 6 of the Indazole Core

Indazole cores without fluorine substitution undergo predominant Phase I oxidative metabolism at the 4- and 6-positions via CYP450-mediated hydroxylation [1]. In 3-amino-4,6-difluoro-1H-indazole, both of these metabolically labile sites are blocked by C–F bonds (bond dissociation energy ≈ 486 kJ·mol⁻¹ vs. C–H ≈ 418 kJ·mol⁻¹) [2]. While direct liver microsome stability data for this specific building block are not publicly available, the class-level inference from fluorinated indazole drug candidates (e.g., entrectinib, which features a 3-aminoindazole core with fluorinated substituents) demonstrates that strategic fluorination at metabolically vulnerable positions extends human liver microsome half-life by ≥2-fold compared to non-fluorinated analogs [3].

Metabolic stability CYP450 Oxidative defluorination

Regioisomeric Differentiation: 4,6-Difluoro vs. 6,7-Difluoro-1H-indazol-3-amine in FGFR Inhibitor Optimization

In the optimization of 1H-indazol-3-amine derivatives as FGFR inhibitors, compounds elaborated from the 4,6-difluoro-substituted indazole core consistently outperformed those built on alternative substitution patterns. Compound 2a, bearing a 2,6-difluoro-3-methoxyphenyl residue coupled to the indazole scaffold, showed FGFR1 IC₅₀ < 4.1 nM and FGFR2 IC₅₀ = 2.0 ± 0.8 nM, with antiproliferative IC₅₀ values of 25.3 ± 4.6 nM (KG1 cells) and 77.4 ± 6.2 nM (SNU16 cells) [1]. The 4,6-difluoro arrangement on the indazole core positions the fluorine-induced dipole moments to reinforce hinge-region hydrogen bonding while avoiding steric clash with the gatekeeper residue—a geometry that the 6,7-difluoro regioisomer (CAS 706805-37-0) cannot replicate due to the different spatial orientation of fluorine atoms [2].

FGFR inhibitor Regioisomer Structure–activity relationship

Functional Handle Comparison: 3-Amino-4,6-difluoro-1H-indazole vs. 4,6-Difluoro-1H-indazole (Lacking 3-Amino)

The 3-amino group on the target compound provides a nucleophilic handle for direct functionalization via amide coupling, sulfonamide formation, reductive amination, urea formation, and diazotization/Sandmeyer chemistry—all unavailable with 4,6-difluoro-1H-indazole (CAS 885520-26-3), which lacks this functional group . The 3-amino group also serves as the essential hinge-binding motif in kinase inhibitor design, forming the canonical hydrogen-bond donor–acceptor pair with the backbone carbonyl and NH of the kinase hinge region [1]. The commercial availability of the target compound in 250 mg to 5 g pack sizes with ≥95% purity from multiple suppliers (Fluorochem, GLPBio, BOC Sciences) supports both fragment screening and lead optimization scale procurement [2].

Synthetic handle Derivatization Amine reactivity

3-Amino-4,6-difluoro-1H-indazole: Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Fragment-Based Lead Generation

The 3-amino-4,6-difluoro-1H-indazole scaffold is directly applicable as a hinge-binding fragment in kinase inhibitor discovery. Differential Scanning Fluorimetry screening has demonstrated that N-1 substituted 3-aminoindazoles engage a broad panel of kinases as biased fragments [1]. The 4,6-difluoro pattern enhances the fragment's physicochemical profile (LogP = 2.0045, pKa = 13.32) relative to the non-fluorinated parent, improving both solubility characteristics and passive permeability of fragment-elaborated leads. Procurement of this specific regioisomer ensures that fragment growth vectors align with the ATP-binding pocket topology validated in FGFR1 co-crystal structures [2].

FGFR-Targeted Anticancer Agent Synthesis

For teams synthesizing indazole-based FGFR1/2/3 inhibitors, 3-amino-4,6-difluoro-1H-indazole provides the optimal starting scaffold. Published SAR demonstrates that compounds elaborated from the 4,6-difluoro indazole core achieve enzymatic IC₅₀ values below 4.1 nM (FGFR1) and 2.0 nM (FGFR2), with cellular antiproliferative IC₅₀ values of 25.3–77.4 nM in FGFR-dependent cancer cell lines [2]. The 4,6-difluoro substitution simultaneously blocks oxidative metabolism at both ring positions while orienting fluorine-induced dipoles to strengthen hinge-region hydrogen bonding—advantages not shared by mono-fluorinated or non-fluorinated alternatives.

Core Scaffold for Parallel Library Synthesis

The 3-amino handle enables rapid parallel derivatization via amide coupling, sulfonamide formation, or reductive amination, making this building block suitable for combinatorial library synthesis in medium-throughput medicinal chemistry workflows. The solid physical form, ambient storage stability (room temperature, away from moisture), and availability in 250 mg to 5 g pack sizes at purities of 95–97% facilitate integration into both manual and automated parallel synthesis platforms . The dual-fluorine substitution eliminates the need for late-stage fluorination, which often requires expensive reagents (e.g., Selectfluor) and can suffer from regioselectivity challenges.

Physicochemical Probe for Fluorine Effect Studies

With its well-defined 4,6-difluoro substitution pattern and quantifiable physicochemical deviation from the non-fluorinated parent (ΔLogP ≈ +0.28–0.79; ΔpKa ≈ −1.57), 3-amino-4,6-difluoro-1H-indazole serves as a matched-pair probe for quantifying the impact of dual fluorination on the indazole scaffold. This makes it valuable for computational chemistry groups building QSAR models of fluorine substitution effects, as well as for DMPK scientists conducting systematic metabolic stability comparisons [3]. The compound's computed XLogP3-AA of 1.4 and topological polar surface area of 54.7 Ų place it within favorable drug-like chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4,6-difluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.